molecular formula C8H9FO B009322 (R)-1-(4-Fluorophenyl)ethanol CAS No. 101219-68-5

(R)-1-(4-Fluorophenyl)ethanol

Cat. No. B009322
CAS No.: 101219-68-5
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-ZCFIWIBFSA-N
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Patent
US08372864B2

Procedure details

0.5 g of 1-(4-fluorophenyl)ethanol is dissolved in 20 cm3 of dichloromethane, under an inert atmosphere, at a temperature close to 20° C. 1.24 cm3 of pure bromo(trimethyl)silane are introduced in two lots to the reaction mixture. The latter is stirred at a temperature close to 20° C. for 48 h, then it is washed with a saturated aqueous solution of sodium chloride, dried over a phase separation cartridge and concentrated using a rotary evaporator under reduced pressure (5 kPa). The 700 mg of crude product obtained are purified by filtration through a silica pellet (eluent: 10% ethyl acetate/90% cyclohexane). After concentrating the fractions under reduced pressure, 439 mg of 1-(1-bromoethyl)-4-fluorobenzene are obtained in the form of a colorless thick oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Name
crude product

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[CH:4][CH:3]=1.[Br:11][Si](C)(C)C>ClCCl>[Br:11][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
Br[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The latter is stirred at a temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
CUSTOM
Type
CUSTOM
Details
close to 20° C. for 48 h
Duration
48 h
WASH
Type
WASH
Details
it is washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried over a phase separation cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)

Outcomes

Product
Name
crude product
Type
product
Smiles
BrC(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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